molecular formula C15H15NO B5135075 5-propan-2-ylindeno[1,2-b]pyridin-5-ol

5-propan-2-ylindeno[1,2-b]pyridin-5-ol

Cat. No.: B5135075
M. Wt: 225.28 g/mol
InChI Key: VQGAKSMYTWYVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propan-2-ylindeno[1,2-b]pyridin-5-ol is a chemical compound with the molecular formula C15H15NO. It is a non-polymeric compound that features an indeno-pyridine structure, which is a fused bicyclic system containing both indene and pyridine rings.

Preparation Methods

The synthesis of 5-propan-2-ylindeno[1,2-b]pyridin-5-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

In a typical synthetic route, the starting materials include a boron reagent and a halogenated indeno-pyridine derivative. The reaction is catalyzed by palladium and proceeds under mild conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

5-propan-2-ylindeno[1,2-b]pyridin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

5-propan-2-ylindeno[1,2-b]pyridin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-propan-2-ylindeno[1,2-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

5-propan-2-ylindeno[1,2-b]pyridin-5-ol can be compared with other similar compounds, such as indole derivatives and other indeno-pyridine compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

    Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Other Indeno-Pyridine Compounds: Compounds with similar indeno-pyridine structures may exhibit different reactivity and biological activity based on the substituents attached to the core structure.

Properties

IUPAC Name

5-propan-2-ylindeno[1,2-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10(2)15(17)12-7-4-3-6-11(12)14-13(15)8-5-9-16-14/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGAKSMYTWYVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2=C(C3=CC=CC=C31)N=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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